molecular formula C25H24N4O4 B4163866 ethyl 6'-amino-5-ethyl-3'-methyl-2-oxo-1'-phenylspiro[1H-indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carboxylate

ethyl 6'-amino-5-ethyl-3'-methyl-2-oxo-1'-phenylspiro[1H-indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carboxylate

Cat. No.: B4163866
M. Wt: 444.5 g/mol
InChI Key: KWGOFDLXIYAVKZ-UHFFFAOYSA-N
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Description

Ethyl 6’-amino-5-ethyl-3’-methyl-2-oxo-1’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole moiety fused with a pyrano[2,3-c]pyrazole system, making it a significant molecule in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6’-amino-5-ethyl-3’-methyl-2-oxo-1’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carboxylate typically involves a multi-component reaction. One common method includes the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate in the presence of a catalyst such as nano-eggshell/Ti(IV) under solvent-free conditions at room temperature . This method is efficient and environmentally friendly, providing high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Catalysts and reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6’-amino-5-ethyl-3’-methyl-2-oxo-1’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amino derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Ethyl 6’-amino-5-ethyl-3’-methyl-2-oxo-1’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6’-amino-5-ethyl-3’-methyl-2-oxo-1’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6’-amino-5-ethyl-3’-methyl-2-oxo-1’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carboxylate is unique due to its spiro structure, which imparts distinct chemical and biological properties. The presence of both indole and pyrano[2,3-c]pyrazole moieties enhances its potential for diverse applications in medicinal chemistry and synthetic organic chemistry.

Properties

IUPAC Name

ethyl 6'-amino-5-ethyl-3'-methyl-2-oxo-1'-phenylspiro[1H-indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4/c1-4-15-11-12-18-17(13-15)25(24(31)27-18)19-14(3)28-29(16-9-7-6-8-10-16)22(19)33-21(26)20(25)23(30)32-5-2/h6-13H,4-5,26H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGOFDLXIYAVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=O)C23C4=C(N(N=C4C)C5=CC=CC=C5)OC(=C3C(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 6'-amino-5-ethyl-3'-methyl-2-oxo-1'-phenylspiro[1H-indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carboxylate
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ethyl 6'-amino-5-ethyl-3'-methyl-2-oxo-1'-phenylspiro[1H-indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carboxylate
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ethyl 6'-amino-5-ethyl-3'-methyl-2-oxo-1'-phenylspiro[1H-indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carboxylate
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ethyl 6'-amino-5-ethyl-3'-methyl-2-oxo-1'-phenylspiro[1H-indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carboxylate
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ethyl 6'-amino-5-ethyl-3'-methyl-2-oxo-1'-phenylspiro[1H-indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carboxylate
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ethyl 6'-amino-5-ethyl-3'-methyl-2-oxo-1'-phenylspiro[1H-indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carboxylate

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